molecular formula C17H13FN2O2 B7637413 N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide

N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide

Cat. No.: B7637413
M. Wt: 296.29 g/mol
InChI Key: UBPGTYXKVWEXSC-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluoro-substituted phenyl ring attached to an isoquinoline carboxamide moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluoro-2-methylaniline, which is then subjected to acylation to form N-(4-fluoro-2-methylphenyl)acetamide. This intermediate undergoes cyclization with isoquinoline-3-carboxylic acid under specific conditions to yield the target compound.

Example Synthetic Route:

    Acylation: 4-fluoro-2-methylaniline is reacted with acetic anhydride to form N-(4-fluoro-2-methylphenyl)acetamide.

    Cyclization: The acetamide intermediate is then cyclized with isoquinoline-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide
  • N-(4-bromo-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide
  • N-(4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide

Uniqueness

N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and non-substituted analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-10-8-12(18)6-7-14(10)19-17(22)15-9-11-4-2-3-5-13(11)16(21)20-15/h2-9H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPGTYXKVWEXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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